molecular formula C21H22N4O6 B11280415 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11280415
M. Wt: 426.4 g/mol
InChI Key: LZWPVEXRNVUATB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a benzodioxole moiety and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrido[2,3-d]pyrimidine Core: This involves the condensation of appropriate amines with diethyl malonate, followed by cyclization and functional group modifications.

    Coupling Reactions: The benzodioxole and pyrido[2,3-d]pyrimidine intermediates are coupled using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves the inhibition of specific enzymes and pathways critical for cancer cell survival. It targets the microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This makes it a versatile compound in both research and therapeutic applications.

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C21H22N4O6/c1-4-29-18-12(2)8-23-19-17(18)20(27)25(21(28)24(19)3)10-16(26)22-9-13-5-6-14-15(7-13)31-11-30-14/h5-8H,4,9-11H2,1-3H3,(H,22,26)

InChI Key

LZWPVEXRNVUATB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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